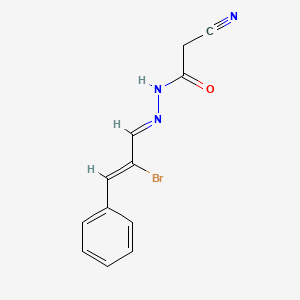

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the condensation of cyanoacetohydrazide with different aldehydes or ketones. For instance, Mahmoud et al. (2013) described the preparation of cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide by condensing isatin with cyanoaceto-hydrazide in refluxing 1,4-dioxane, leading to the formation of novel heterocyclic compounds and spirooxoindoles, showcasing a methodology that could be applicable to the synthesis of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide (Mahmoud, El-ziaty, El-Azm, Ismail, & Shiba, 2013).

Molecular Structure Analysis

The molecular and crystal structure of compounds related to N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide has been studied using X-ray crystallography. For example, Quoc et al. (2019) described the crystal and molecular structures of two N'-(1-phenyl-benzyl-idene)-2-(thiophen-3-yl)acetohydrazides, providing insights into the structural characteristics of similar compounds (Quoc et al., 2019).

Chemical Reactions and Properties

These compounds participate in various chemical reactions to afford novel heterocyclic compounds. Mahmoud et al. (2013) demonstrated that 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide underwent a series of heterocyclization reactions, indicating the potential reactivity of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide in similar reactions (Mahmoud & El-Azm, 2013).

Physical Properties Analysis

The physical properties of compounds like N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide, including melting points, solubility, and crystalline structure, can often be inferred from related compounds. The work by Kulai and Mallet-Ladeira (2016) on the synthesis and analysis of a coumarin-based compound provides an example of how physical properties can be determined for similar compounds (Kulai & Mallet-Ladeira, 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to form derivatives, are crucial for understanding the utility of such compounds. The study by Sophy and Reheim (2023) on the synthesis of novel azoles/azines from 2-cyano-N'-(3-(2-(2-cyanoacetyl)hydrazinyl)cyclohex-2-en-1-ylidene)acetohydrazide, highlights the chemical versatility and reactivity of these compounds, providing valuable insights into their chemical properties (Sophy & Reheim, 2023).

Applications De Recherche Scientifique

Synthesis and Characterization N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide serves as a key intermediate in the synthesis of various heterocyclic compounds that show potential pharmacological activities. This compound has been used in the preparation of novel benzimidazole derivatives, which were characterized and screened for their anticonvulsant properties. The synthesis involves the use of o-phenylenediamine and phenoxyacetic acid as starting materials, leading to compounds with significant protective indexes compared to standard drugs (Shaharyar et al., 2016).

Antimicrobial and Antifungal Applications Another study focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents. These compounds, including 2-pyridone, chromene, and hydrazone derivatives, showed promising in vitro antibacterial and antifungal activities, demonstrating the potential of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide in the development of new antimicrobial agents (Darwish et al., 2014).

Anticancer Potential Research on thiazoline-tetralin derivatives synthesized from N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide evaluated their anticancer potency against various human cancer cell lines. Certain compounds exhibited high antitumor efficiency and induced significant apoptosis levels, suggesting the applicability of this chemical in anticancer drug development (Turan-Zitouni et al., 2018).

Antidiabetic Applications A study on indole-based hybrid oxadiazole scaffolds, incorporating N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide, explored their potential as antidiabetic agents. The compounds demonstrated significant α-glucosidase inhibitory activity, highlighting their potential for further research as antidiabetic agents (Nazir et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its reactivity, and its potential applications. This could include testing it in various reactions, studying its interactions with other molecules, and exploring its potential uses in fields like medicine or materials science .

Propriétés

IUPAC Name |

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O/c13-11(8-10-4-2-1-3-5-10)9-15-16-12(17)6-7-14/h1-5,8-9H,6H2,(H,16,17)/b11-8-,15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFHVYNWDPIKEO-QBDLBBPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=NNC(=O)CC#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CC#N)\Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-8-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519252.png)

![N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5519258.png)

![5-[3-(ethoxymethyl)-4-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5519276.png)

![5-acetyl-2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5519282.png)

![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)

![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)

![N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide](/img/structure/B5519313.png)

![4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519342.png)

![(3R*,4S*)-N-(4-chloro-2-methylphenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5519343.png)

![4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)

![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)